Tris(dimethylamino)methane

Conformational Analysis NMR Spectroscopy Steric Hindrance

Tris(dimethylamino)methane (TDAM, CAS 5762-56-1) is a triamino orthoamide derivative used as a strong base, formylation agent, aminomethylenation reagent, and source of bis(dimethylamino)carbene. It is a colorless to light-yellow liquid (density 0.838 g/mL at 20 °C, boiling point 42–43 °C/12 mmHg) that is miscible with nonpolar aprotic solvents and reacts with protic solvents.

Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
CAS No. 5762-56-1
Cat. No. B1293549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)methane
CAS5762-56-1
Molecular FormulaC7H19N3
Molecular Weight145.25 g/mol
Structural Identifiers
SMILESCN(C)C(N(C)C)N(C)C
InChIInChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3
InChIKeyMUMVIYLVHVCYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)methane (CAS 5762-56-1) for Aminomethylenation & Orthoamide Reactivity – Product Profile


Tris(dimethylamino)methane (TDAM, CAS 5762-56-1) is a triamino orthoamide derivative [1] used as a strong base, formylation agent, aminomethylenation reagent, and source of bis(dimethylamino)carbene . It is a colorless to light-yellow liquid (density 0.838 g/mL at 20 °C, boiling point 42–43 °C/12 mmHg) that is miscible with nonpolar aprotic solvents and reacts with protic solvents .

Why Generic Substitution Fails for Tris(dimethylamino)methane (CAS 5762-56-1) in Demanding Synthetic Workflows


Unlike conventional amine bases, TDAM's three dimethylamino groups confer unique orthoamide character [1]. This enables it to act as a source of bis(dimethylamino)carbene and to facilitate aminomethylenation of CH-acidic substrates with distinct steric and electronic profiles [2]. Substituting with simpler tertiary amines (e.g., triisopropylamine) fails to replicate this carbene-generating capacity [3], while substitution with other aminomethylenating reagents like tert-butoxybis(dimethylamino)methane (Bredereck's reagent) introduces different steric demands and reaction outcomes due to the tert-butoxy group .

Quantitative Evidence Guide: Tris(dimethylamino)methane (CAS 5762-56-1) vs. Key Comparators


Conformational Preference and Dynamic Behavior: Tris(dimethylamino)methane vs. Tris(diethylamino)methane by Variable-Temperature NMR

TDAM adopts a gauche,gauche,gauche conformation due to its lower steric demand, while the more crowded analog tris(diethylamino)methane adopts an anti,gauche,gauche arrangement [1]. This difference in ground-state conformation influences reactivity and can be a critical factor in stereoselective applications.

Conformational Analysis NMR Spectroscopy Steric Hindrance

Derivatization Efficiency for PFCA Analysis: Tris(dimethylamino)methane vs. Bis(dimethylamino)methoxymethane and tert-Butoxybis(dimethylamino)methane

In a study developing a GC-MS method for perfluoroalkyl carboxylic acids (PFCAs), TDAM was evaluated alongside bis(dimethylamino)methoxymethane and tert-butoxybis(dimethylamino)methane. All three reagents enabled derivatization, but the optimized method using TDAM achieved method quantification limits (MQLs) of 0.25–0.40 ng/g and matrix effects ≤20% [1].

Analytical Chemistry Derivatization GC-MS

Basicity and Nucleophilicity: Tris(dimethylamino)methane vs. Triisopropylamine

TDAM acts as a strong base and is a source of the nucleophilic bis(dimethylamino)carbene . In contrast, triisopropylamine is a hindered, non-nucleophilic base used primarily as a proton scavenger [1]. While a direct pKa comparison in the same solvent is not available, TDAM's predicted pKa is 6.50±0.38 , whereas triisopropylamine has a pKa of ~10.4 in water (estimated) [1].

Basicity Nucleophilicity Steric Hindrance

Physical Property Differentiation: Tris(dimethylamino)methane vs. tert-Butoxybis(dimethylamino)methane

TDAM is a liquid with a density of 0.838 g/mL at 20 °C and a boiling point of 42–43 °C/12 mmHg . tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) has a density of 0.844 g/mL at 25 °C and a boiling point of 50–55 °C/15 mmHg . These differences may influence solvent compatibility and distillation conditions.

Physical Chemistry Reagent Handling Solubility

Best-Fit Research and Industrial Application Scenarios for Tris(dimethylamino)methane (CAS 5762-56-1)


Aminomethylenation of Sterically Hindered Ketones

TDAM reacts with crowded α-(o-nitrophenyl) ketones to yield tetrahydroquinoline derivatives, leveraging its specific nucleophilic carbene character . Its lower steric demand (gauche,gauche,gauche conformation) relative to bulkier orthoamides makes it suitable for substrates with significant steric hindrance [1].

Derivatization of Perfluoroalkyl Carboxylic Acids (PFCAs) for GC-MS

TDAM has been validated as an effective derivatization reagent for 9 PFCAs, achieving MQLs of 0.25–0.40 ng/g with minimal matrix effects (≤20%) in food matrices [2]. It offers a viable alternative to other aminomethylenating reagents in analytical workflows.

Synthesis of Phosphoramidite Nucleoside Analogs

TDAM is employed to prepare the phosphoramidite derivative of novel nucleoside analogs . Its orthoamide structure enables specific bond-forming reactions that are not achievable with simpler tertiary amines.

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